1-Methyl-2-phenyl-4,5-dihydro-1H-benzo[g]indole
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Overview
Description
1-Methyl-2-phenyl-4,5-dihydro-1H-benzo[g]indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
The synthesis of 1-Methyl-2-phenyl-4,5-dihydro-1H-benzo[g]indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core . Another approach involves the reaction of 2-phenylindole with sodium hydride in dimethylformamide, followed by methylation with iodomethane . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-2-phenyl-4,5-dihydro-1H-benzo[g]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analogs.
Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-2-phenyl-4,5-dihydro-1H-benzo[g]indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Methyl-2-phenyl-4,5-dihydro-1H-benzo[g]indole exerts its effects involves interactions with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. For instance, its anticancer properties may be attributed to its ability to inhibit certain enzymes involved in cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Methyl-2-phenyl-4,5-dihydro-1H-benzo[g]indole can be compared to other indole derivatives such as:
1-Methyl-2-phenylindole: Similar in structure but lacks the additional fused ring, leading to different reactivity and applications.
2-Phenylindole: Another related compound with a simpler structure, often used as a precursor in the synthesis of more complex indoles.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89506-66-1 |
---|---|
Molecular Formula |
C19H17N |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
1-methyl-2-phenyl-4,5-dihydrobenzo[g]indole |
InChI |
InChI=1S/C19H17N/c1-20-18(15-8-3-2-4-9-15)13-16-12-11-14-7-5-6-10-17(14)19(16)20/h2-10,13H,11-12H2,1H3 |
InChI Key |
YOTMDLALFXNINV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C3=CC=CC=C3CC2)C4=CC=CC=C4 |
Origin of Product |
United States |
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